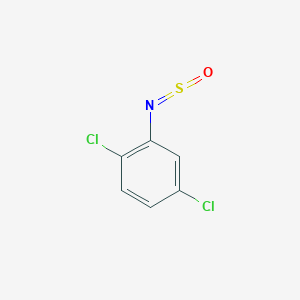

1,4-Dichloro-2-(sulfinylamino)benzene

Beschreibung

1,4-Dichloro-2-(sulfinylamino)benzene is an organosulfur compound featuring a benzene ring substituted with two chlorine atoms at the 1,4-positions and a sulfinylamino (-N(H)S(O)-) group at the 2-position.

Eigenschaften

IUPAC Name |

1,4-dichloro-2-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NOS/c7-4-1-2-5(8)6(3-4)9-11-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXSSKBZNLHXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50803846 | |

| Record name | 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50803846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63170-22-9 | |

| Record name | 1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50803846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-(sulfinylamino)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,5-dichloroaniline with sulfur dioxide and an oxidizing agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dichloro-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinylamino group can be further oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,4-dichloro-2-(sulfinylamino)benzene involves its interaction with various molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The chlorine atoms may also influence the compound’s reactivity and binding affinity through electronic effects .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene (CAS 1172485-75-4)

This compound shares the 1,4-dichlorobenzene backbone but differs in the sulfinyl substituent, which is a 2-chloroethylsulfinyl (-S(O)CH2CH2Cl) group rather than a sulfinylamino group. Key differences include:

- Functional group effects: The chloroethylsulfinyl group introduces a bulky, electron-withdrawing substituent, while the sulfinylamino group in the target compound may participate in hydrogen bonding due to the NH group.

- Molecular weight and formula: The chloroethylsulfinyl derivative (C8H7Cl3OS, MW 257.56) has a higher molecular weight than the target compound (hypothetically C6H5Cl2NOS, MW ~226.07), reflecting differences in substituent complexity .

- Physical properties: The chloroethylsulfinyl derivative has a predicted density of 1.53 g/cm³ and boiling point of 399°C, likely due to its higher molecular weight and polar sulfinyl group. The sulfinylamino derivative may exhibit lower boiling points and altered solubility due to hydrogen bonding .

1,4-Phenylene Diisocyanate

A 1,4-disubstituted benzene with isocyanate (-NCO) groups. Unlike the sulfinylamino group, isocyanates are highly reactive toward nucleophiles, making this compound a key intermediate in polyurethane synthesis. The absence of sulfur reduces its polarity compared to the target compound .

1,4-Thioxane-1,1-dioxide

A sulfur-containing heterocycle with two sulfone groups. While structurally distinct, its sulfone groups share electron-withdrawing characteristics with the sulfinyl group in the target compound. This compound’s rigid ring structure contrasts with the linear sulfinylamino substituent, affecting thermal stability and solubility .

Comparative Data Table

Biologische Aktivität

1,4-Dichloro-2-(sulfinylamino)benzene (CAS No. 63170-22-9) is a chemical compound that has garnered attention in various fields, particularly in toxicology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a dichlorobenzene core with a sulfinylamino substituent. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 195.07 g/mol. The presence of chlorine and sulfur atoms in its structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily associated with its ability to interact with biological macromolecules, leading to various physiological effects. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes related to oxidative stress pathways. This inhibition can lead to altered cellular responses, potentially contributing to its toxicological profile.

Acute and Chronic Toxicity

Studies have shown that exposure to this compound can result in both acute and chronic toxicity. Key findings include:

- Hepatotoxicity : Animal studies indicate that the compound induces liver damage at specific dosages, with a Lowest Observed Adverse Effect Level (LOAEL) identified at 93 mg/kg body weight per day in rodent models .

- Renal Toxicity : Similar patterns of renal toxicity have been observed, with the kidneys being a target organ for the compound's adverse effects .

- Hematological Effects : The compound has been linked to methaemoglobinaemia, a condition characterized by elevated levels of methemoglobin in the blood, leading to reduced oxygen delivery .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies indicating tumor induction in the liver and kidneys . The mechanisms underlying this carcinogenic potential may involve genotoxic effects observed in various assays.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Genotoxicity : In vitro studies have shown mixed results regarding the genotoxic potential of the compound. Some assays indicated positive results for mutagenicity, while others did not support these findings, suggesting a need for further investigation into its genetic impact .

- Toxicological Evaluations : A comprehensive evaluation conducted by the Australian Industrial Chemicals Introduction Scheme (AICIS) highlighted the systemic health risks associated with repeated oral exposure to the compound .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| 1,4-Dichlorobenzene | 106-46-7 | Known hepatotoxicity |

| 2,5-Dichloronitrobenzene | 89-61-2 | Carcinogenic properties |

| 3,4-Dichloronitrobenzene | 611-06-3 | Skin sensitization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.